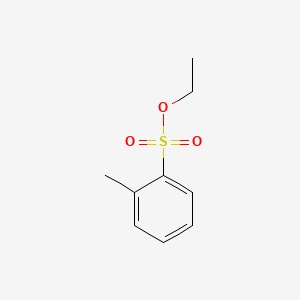![molecular formula C10H14O3 B1658081 (1S)-1,8,8-三甲基-3-氧杂双环[3.2.1]辛烷-2,4-二酮 CAS No. 595-31-3](/img/structure/B1658081.png)
(1S)-1,8,8-三甲基-3-氧杂双环[3.2.1]辛烷-2,4-二酮
描述
“(1S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione” is a compound that has been synthesized from the commercially available monoterpene carvone . The transformation involves key features such as an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .
Synthesis Analysis
The synthesis of this compound involves a regio and diastereoselective strategy. This strategy has been developed for the synthesis of complex bicyclo [3.2.1]octane scaffolds from the reaction of readily accessible vinylogous carbonates with N-substituted hydroxylamine hydrochlorides via intramolecular 1,3-dipolar nitrone cycloaddition reaction .Molecular Structure Analysis
The molecular formula of “(1S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione” is C10H14O3 . Its molecular weight is 182.221 .Chemical Reactions Analysis
The key features of the chemical reactions involved in the synthesis of this compound are an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione” include a molecular weight of 182.221 . More detailed properties are not available in the search results.科学研究应用
晶体结构分析
对像“(1R,5S)-1,8,8-三甲基-3-氮杂双环[3.2.1]辛烷-2,4-二酮”这样的化合物的研究突显了利用晶体学技术来理解分子结构。这些研究涉及通过红外光谱、元素分析、电喷雾质谱、质子核磁共振、碳-13核磁共振和X射线衍射技术对化合物进行表征,从而揭示它们的三维排列和潜在的分子间相互作用,如氢键和弱C-H…O相互作用 (Wei Huang et al., 2004)。
合成化学应用
对双环结构的衍生物,如“8-氧杂双环[3.2.1]辛烷”和“2,7-二氧杂三环[4.2.1.03,8]壬烷”,已经合成用于潜在的生物活性分子应用。这些化合物可作为合成模块,用于创造具有抗肿瘤和糖苷酶抑制剂活性的分子,展示了双环结构在合成有机化学中的多功能性 (D. A. Khlevin et al., 2012)。
光化学和光重排
已对与“(1S)-1,8,8-三甲基-3-氧杂双环[3.2.1]辛烷-2,4-二酮”结构相关的化合物的光化学行为进行了研究,揭示了有趣的光重排过程。这些反应可能导致新型三环结构的形成,表明这类化合物在通过光诱导转化开发新材料或化学中间体方面的潜力 (A. Mori et al., 1988)。
催化应用
对具有类似双环结构的化合物的研究探索了它们在合成反应中作为催化剂的应用。例如,“1,4-二氮杂双环[2.2.2]辛烷”已被用作缩合反应的高效催化剂,展示了双环化合物在促进或增强化学转化中的潜力 (D. Azarifar等,2013)。
构象分析
利用高频核磁共振光谱对类似于“(1S)-1,8,8-三甲基-3-氧杂双环[3.2.1]辛烷-2,4-二酮”的双环酰亚胺衍生物的构象稳定性和优选构象进行了研究。这些研究有助于理解这类分子的动态行为,这对它们在材料科学和分子工程中的潜在应用至关重要 (G. Van Binst et al., 1975)。
作用机制
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione involves the cyclization of a precursor compound followed by oxidation and reduction reactions.", "Starting Materials": [ "2,4-pentanedione", "2-methyl-2-butene", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrogen peroxide", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "water" ], "Reaction": [ "Step 1: Condensation of 2,4-pentanedione and 2-methyl-2-butene in the presence of acetic acid to form (1R,2S)-1,8,8-trimethyl-2,4-dioxabicyclo[3.2.1]oct-2-ene", "Step 2: Oxidation of (1R,2S)-1,8,8-trimethyl-2,4-dioxabicyclo[3.2.1]oct-2-ene with hydrogen peroxide and sulfuric acid to form (1R,2S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]oct-2-ene-4-one", "Step 3: Reduction of (1R,2S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]oct-2-ene-4-one with sodium borohydride in the presence of acetic acid and sodium hydroxide to form (1S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione", "Step 4: Purification of the product by washing with sodium bicarbonate and magnesium sulfate, followed by distillation to obtain the final product" ] } | |
| 595-31-3 | |
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC 名称 |
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C10H14O3/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m0/s1 |
InChI 键 |
VFZDNKRDYPTSTP-QUBYGPBYSA-N |
手性 SMILES |
C[C@]12CC[C@H](C1(C)C)C(=O)OC2=O |
SMILES |
CC1(C2CCC1(C(=O)OC2=O)C)C |
规范 SMILES |
CC1(C2CCC1(C(=O)OC2=O)C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(NE)-N-[[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B1657999.png)
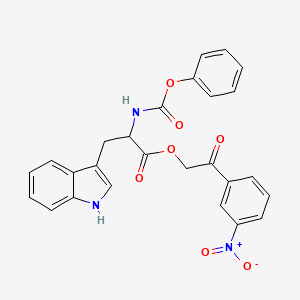
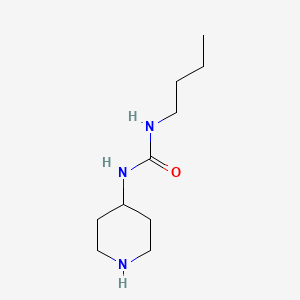
![(4Z)-5-methyl-2-phenyl-4-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylidene]pyrazol-3-one](/img/structure/B1658002.png)
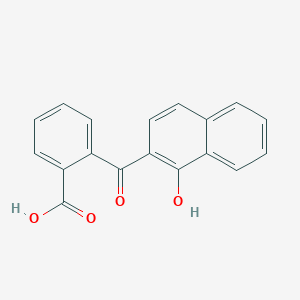
![Tert-butyl 2-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1658004.png)
![N-butan-2-yl-2-fluoro-N-[2-[(4-fluorophenyl)methyl-[(5-methylthiophen-2-yl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B1658006.png)
![N-[2-[(4-fluorophenyl)methyl-[(5-methylthiophen-2-yl)methyl]amino]-2-oxoethyl]-3-phenyl-N-propylpropanamide](/img/structure/B1658007.png)
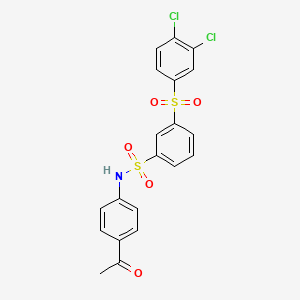
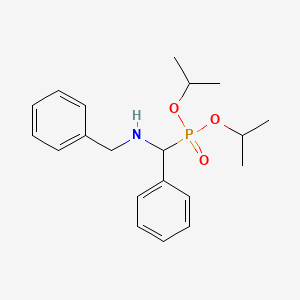
![(6E)-6-{[(2E)-2-{[4-(Dimethylamino)phenyl]methylidene}hydrazinyl]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B1658014.png)
![(6E)-6-({(2E)-2-[(4-Bromophenyl)methylidene]hydrazinyl}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B1658015.png)
